molecular formula C8H8O B14469428 7-Methylidenebicyclo[3.2.0]hept-2-en-6-one CAS No. 66977-61-5

7-Methylidenebicyclo[3.2.0]hept-2-en-6-one

Cat. No.: B14469428
CAS No.: 66977-61-5
M. Wt: 120.15 g/mol
InChI Key: JKCARLKXBHMKFY-UHFFFAOYSA-N
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Description

7-Methylidenebicyclo[320]hept-2-en-6-one is a bicyclic organic compound with the molecular formula C8H10O It is characterized by a unique structure that includes a bicyclo[320]heptane ring system with a methylidene group at the 7-position and a ketone functional group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylidenebicyclo[3.2.0]hept-2-en-6-one can be achieved through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using dehydrogenase enzymes and specific fungi, such as Mortierella ramanniana . Another method includes the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one using Pseudomonas fluorescens lipase .

Industrial Production Methods

For industrial-scale production, the classical method via diastereomers is preferred. This involves the enantioselective reduction of racemic bicyclo[3.2.0]hept-2-en-6-one using microorganisms or isolated dehydrogenases . The process is optimized to achieve high enantiomeric excess and yield.

Chemical Reactions Analysis

Types of Reactions

7-Methylidenebicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Methylidenebicyclo[3.2.0]hept-2-en-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methylidenebicyclo[3.2.0]hept-2-en-6-one involves its interaction with specific enzymes and microbial systems. For example, in reduction reactions, dehydrogenase enzymes catalyze the conversion of the ketone group to an alcohol, resulting in optically active products . The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in enzymatic studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylidenebicyclo[3.2.0]hept-2-en-6-one is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific chemical reactions and developing new synthetic methodologies.

Properties

CAS No.

66977-61-5

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

7-methylidenebicyclo[3.2.0]hept-2-en-6-one

InChI

InChI=1S/C8H8O/c1-5-6-3-2-4-7(6)8(5)9/h2-3,6-7H,1,4H2

InChI Key

JKCARLKXBHMKFY-UHFFFAOYSA-N

Canonical SMILES

C=C1C2C=CCC2C1=O

Origin of Product

United States

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